Cas no 65249-23-2 (6-Bromo-1,2-dimethoxynaphthalene)

6-Bromo-1,2-dimethoxynaphthalene 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-1,2-dimethoxynaphthalene
- 1,2-dimethoxy-6-bromonaphthalene
- 6-Brom-1,2-dimethoxynaphthalin
- AC1LBUD4
- AK146590
- SureCN5749500
- SCHEMBL5749500
- 6-Bromo-1,2-dimethoxynaphthalene #
- 65249-23-2
-
- インチ: InChI=1S/C12H11BrO2/c1-14-11-6-3-8-7-9(13)4-5-10(8)12(11)15-2/h3-7H,1-2H3
- InChIKey: HBHNSGZFMPZMCD-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C2=CC=C(C=C2C=C1)Br)OC
計算された属性
- せいみつぶんしりょう: 265.99424g/mol
- どういたいしつりょう: 265.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 18.5Ų
6-Bromo-1,2-dimethoxynaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM139903-1g |
6-bromo-1,2-dimethoxynaphthalene |
65249-23-2 | 95% | 1g |
$*** | 2023-05-29 | |
Crysdot LLC | CD12046503-1g |
6-Bromo-1,2-dimethoxynaphthalene |
65249-23-2 | 95+% | 1g |
$429 | 2024-07-24 | |
Chemenu | CM139903-1g |
6-bromo-1,2-dimethoxynaphthalene |
65249-23-2 | 95% | 1g |
$405 | 2021-08-05 | |
Alichem | A219005819-1g |
6-Bromo-1,2-dimethoxynaphthalene |
65249-23-2 | 95% | 1g |
$998.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740008-1g |
6-Bromo-1,2-dimethoxynaphthalene |
65249-23-2 | 98% | 1g |
¥3400.00 | 2024-05-05 |
6-Bromo-1,2-dimethoxynaphthalene 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
6-Bromo-1,2-dimethoxynaphthaleneに関する追加情報
Professional Introduction to 6-Bromo-1,2-dimethoxynaphthalene (CAS No. 65249-23-2)
6-Bromo-1,2-dimethoxynaphthalene, a compound with the chemical formula C₁₀H₇BrO₂, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound is characterized by its bromo and dimethoxy substituents on the naphthalene core, which make it a versatile building block for various chemical transformations. The CAS number 65249-23-2 uniquely identifies this molecule and distinguishes it from other isomers and analogs.
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, provides a stable platform for functionalization. The presence of both bromo and dimethoxy groups allows for selective reactions such as cross-coupling, nucleophilic substitution, and elimination processes. These reactions are pivotal in constructing more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
In recent years, 6-Bromo-1,2-dimethoxynaphthalene has garnered attention in the pharmaceutical industry due to its role as a precursor in synthesizing bioactive compounds. For instance, researchers have utilized this compound to develop inhibitors of various enzymatic targets. One notable area of research involves its application in creating small-molecule modulators of protein-protein interactions (PPIs), which are crucial for understanding disease mechanisms and developing targeted therapies.
The dimethoxy substituents on the naphthalene ring enhance the compound's reactivity by providing electron-donating effects, which can influence the electronic properties of the aromatic system. This feature is particularly valuable in designing molecules with specific binding affinities for biological targets. Additionally, the bromo group serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are widely employed in medicinal chemistry to introduce diverse functional groups into complex molecular frameworks.
Recent advancements in synthetic methodologies have further highlighted the utility of 6-Bromo-1,2-dimethoxynaphthalene. For example, transition-metal-catalyzed reactions have enabled the efficient construction of polycyclic aromatic systems with tailored substituents. Such systems are of great interest in materials science due to their potential applications in organic electronics and optoelectronic devices. The ability to precisely control the structure and properties of these molecules makes 6-Bromo-1,2-dimethoxynaphthalene an invaluable asset in synthetic chemistry.
The pharmaceutical industry has also explored the use of 6-Bromo-1,2-dimethoxynaphthalene in the development of antiviral and anticancer agents. By leveraging its reactivity, researchers have synthesized derivatives that exhibit inhibitory activity against viral proteases and kinases. Furthermore, its incorporation into drug-like scaffolds has led to compounds with promising anticancer properties. These findings underscore the importance of this intermediate in drug discovery efforts.
From a chemical biology perspective, 6-Bromo-1,2-dimethoxynaphthalene has been employed to probe signaling pathways and metabolic processes. Its structural features allow for the design of probes that can interact with specific biological targets, providing insights into cellular mechanisms. Such studies are essential for understanding disease pathogenesis and identifying new therapeutic opportunities.
The synthesis of 6-Bromo-1,2-dimethoxynaphthalene itself is an intriguing challenge that has driven innovation in synthetic chemistry. Traditional methods often involve multi-step sequences involving bromination and methylation reactions on naphthalene precursors. However, recent reports have described more efficient one-pot procedures that streamline the synthesis while maintaining high yields and purity. These advances reflect the ongoing efforts to optimize synthetic routes for industrial-scale production.
The environmental impact of chemical synthesis is another critical consideration when evaluating compounds like 6-Bromo-1,2-dimethoxynaphthalene. Modern synthetic strategies increasingly emphasize green chemistry principles, such as minimizing waste and using renewable feedstocks. Researchers are exploring catalytic systems that reduce reliance on hazardous reagents and improve energy efficiency. Such approaches align with global efforts to promote sustainable chemical manufacturing.
In conclusion, 6-Bromo-1,2-dimethoxynaphthalene (CAS No. 65249-23-2) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and chemical biology. Its unique structural features enable diverse chemical transformations that are essential for constructing complex molecules. As research continues to uncover new applications for this intermediate, its importance in advancing scientific knowledge and technological innovation is likely to grow.
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